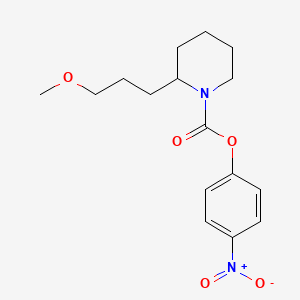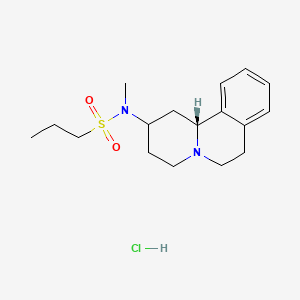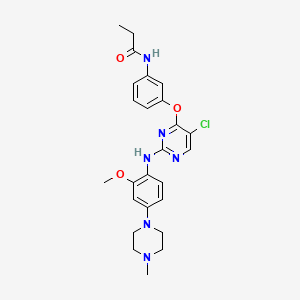
YW1128
Übersicht
Beschreibung
YW1128 ist ein potenter Inhibitor des Wnt/β-Catenin-Signalwegs. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Ansammlung von Lipiden in der Leber zu reduzieren und die Glukosetoleranz bei Mäusen, die eine fettreiche Diät erhalten, ohne erkennbare Toxizität zu verbessern . Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um seine Auswirkungen auf verschiedene biologische Prozesse und Krankheiten zu untersuchen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Bildung des Triazolrings durch eine Cycloadditionsreaktion.
- Funktionalisierung des Triazolrings mit Chinolin- und Methylphenylgruppen.
- Endgültige Reinigung und Charakterisierung der Verbindung.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen Standardprotokollen der organischen Chemie, die die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen beinhalten, um die gewünschte Ausbeute und Reinheit des Produkts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
YW1128 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Wnt/β-Catenin-Signalweg hemmt. Es induziert den Proteasom-Abbau von β-Catenin, wodurch die β-Catenin-Spiegel in Zellen reduziert werden . Diese Hemmung führt zu einer verminderten Expression von Wnt-Zielgenen, die an verschiedenen zellulären Prozessen beteiligt sind, darunter Lipidstoffwechsel und Glukosehomöostase . Zu den molekularen Zielen von this compound gehören β-Catenin und andere Komponenten des Wnt-Signalwegs .
Wirkmechanismus
- YW1128 is a potent Wnt/β-catenin inhibitor . Its primary targets include CTNNB1 (β-catenin) and WLS (Wntless), both of which play crucial roles in the Wnt signaling pathway.
- This compound induces the proteasome degradation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway in cells .
- However, its efficacy against hepatic steatosis suggests that it reaches its target tissues effectively .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
- Formation of the triazole ring through a cycloaddition reaction.
- Functionalization of the triazole ring with quinoline and methylphenyl groups.
- Final purification and characterization of the compound.
Industrial Production Methods
While specific industrial production methods for YW1128 are not widely documented, the synthesis generally follows standard organic chemistry protocols involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
YW1128 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Triazolring modifizieren.
Substitution: Substitutionsreaktionen können verschiedene Substituenten an den Chinolin- oder Methylphenylgruppen einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Aktivitäts-Beziehung der Verbindung zu untersuchen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
XAV939: Hemmt Tankyrase, was zur Stabilisierung von Axin und anschließendem Abbau von β-Catenin führt.
Einzigartigkeit von YW1128
This compound ist einzigartig in seiner Fähigkeit, den Proteasom-Abbau von β-Catenin direkt zu induzieren, was zu einer stärkeren Hemmung des Wnt/β-Catenin-Signalwegs führt . Dieser einzigartige Wirkmechanismus macht this compound zu einem wertvollen Werkzeug, um den Wnt/β-Catenin-Signalweg und seine Rolle bei verschiedenen Krankheiten zu untersuchen .
Eigenschaften
IUPAC Name |
5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-7-3-6-10-17(13)25-14(2)19(23-24-25)20(26)22-18-12-11-15-8-4-5-9-16(15)21-18/h3-12H,1-2H3,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZFICNOPPNYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=NC4=CC=CC=C4C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B611830.png)


![ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate](/img/structure/B611834.png)




![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
